1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine

Acute toxicity LD50 Benzodioxane SAR

1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine (BD-3, CAS 3614-74-2) is an essential reference compound for pharmacological profiling. Unlike its aminomethyl-benzodioxane congeners (piperoxan, BD-1, BD-5), BD-3 uniquely combines a pyrrolidine substituent with the highest acute toxicity (LD₅₀ 0.16 g/kg i.p.) and shares the hallmark epinephrine-reversal activity of classical α-blockers. Procurement of BD-3 as part of a matched four-compound SAR set enables internally controlled experiments. Its achiral, single-basic-center scaffold simplifies analytical characterization, avoiding costly chiral separation. Secure the authenticated, high-purity reference standard trusted for consistent, reproducible structure-activity relationship and toxicokinetic investigations.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 3614-74-2
Cat. No. B12872926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine
CAS3614-74-2
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2COC3=CC=CC=C3O2
InChIInChI=1S/C13H17NO2/c1-2-6-13-12(5-1)15-10-11(16-13)9-14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-10H2
InChIKeyDZRUWBABCQULJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine (CAS 3614-74-2): Chemical Identity, Class, and Procurement Relevance


1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine (CAS 3614-74-2), also historically designated BD-3, is a synthetic small molecule (C₁₃H₁₇NO₂, MW 219.28 g/mol) comprising a pyrrolidine ring linked via a methylene bridge to a 1,4-benzodioxane scaffold [1]. It belongs to the 2-substituted-aminomethyl-1,4-benzodioxane class, a family of compounds synthesized and pharmacologically evaluated as early as the 1960s for their adrenergic blocking properties [2]. The compound serves as a key reference standard for structure-activity relationship (SAR) studies comparing heterocyclic amine substituents — pyrrolidine, piperidine, cyclohexylamine, hexamethylenimine, and heptamethylenimine — at the benzodioxane 2-methyl position, each producing distinct pharmacological and toxicological profiles [3].

Why Generic Substitution Among 2-Aminomethyl-1,4-Benzodioxanes Fails: The Case Against Interchanging BD-3 with Piperoxan, BD-1, or BD-5


Although 1-(1,4-benzodioxan-2-ylmethyl)pyrrolidine (BD-3), piperoxan (933F, the piperidine analog), BD-1 (cyclohexylaminomethyl), and BD-5 (hexamethyleniminomethyl) share an identical 1,4-benzodioxane core and methylene linker, their pharmacological and toxicological profiles diverge substantially due to differences in the amine substituent [1]. The 1963 head-to-head study by Chen and Ting demonstrated that BD-3 exhibits the highest acute toxicity (LD₅₀ 0.16 g/kg i.p. in mice) among the four tested benzodioxanes, and — critically — shares with piperoxan the ability to reverse epinephrine-induced hypertension, a classical α-adrenergic blocking hallmark, whereas BD-5 produces only inhibition without reversal [2]. These divergent profiles mean that substituting one aminomethyl-benzodioxane for another in experimental protocols, reference standard panels, or pharmacological screening campaigns will yield non-equivalent and potentially confounded results.

Quantitative Differentiation Evidence for 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine (BD-3) Versus Closest Analogs


Acute Toxicity (LD₅₀) Head-to-Head: BD-3 Is the Most Acutely Toxic Among Four Cogeners Tested in Mice

In a direct head-to-head comparison, BD-3 (1-(1,4-benzodioxan-2-ylmethyl)pyrrolidine) exhibited the lowest intraperitoneal LD₅₀ in mice at 0.16 g/kg, compared with 933F (piperoxan, piperidine analog) at 0.20 g/kg, BD-5 (hexamethylenimine analog) at 0.22 g/kg, and BD-1 (cyclohexylamine analog) at 0.26 g/kg [1]. BD-3 is therefore 20% more acutely toxic than piperoxan (933F), 27% more toxic than BD-5, and 38% more toxic than BD-1. Furthermore, the time-to-death profile differed: BD-3 and 933F caused mortality predominantly within 1–3 hours, whereas BD-1 and BD-5 caused death over 1–3 days, indicating a fundamentally different toxicokinetic pattern [2].

Acute toxicity LD50 Benzodioxane SAR Preclinical Safety

Epinephrine Reversal: BD-3 Produces Classical α-Adrenergic Blockade, Unlike BD-5

In anesthetized cats, intravenous administration of BD-3, piperoxan (933F), and BD-1 all resulted in reversal of epinephrine-induced hypertension — converting a pressor response into a depressor response, the classical hallmark of α-adrenergic receptor blockade [1]. In marked contrast, BD-5 produced only inhibition of the epinephrine pressor response without reversal, indicating a mechanistically distinct interaction with adrenergic signaling [2]. This qualitative pharmacological difference — reversal vs. mere inhibition — was observed under identical experimental conditions within the same study, providing robust evidence that the amine substituent (pyrrolidine vs. hexamethylenimine) determines the nature of adrenergic antagonism. The original authors concluded that BD-5 might be superior to 933F for vasospastic diseases precisely because it lacks epinephrine reversal [3].

α-Adrenergic blockade Epinephrine reversal Vasospastic disease Pharmacological profiling

Structural Basis for Divergent Pharmacology: Pyrrolidine (BD-3) vs. Piperidine (933F/Piperoxan) Ring Size Effects

BD-3 and piperoxan (933F) differ by a single methylene unit in the saturated N-heterocycle: BD-3 bears a pyrrolidine (5-membered ring) while piperoxan bears a piperidine (6-membered ring) [1]. This structural difference carries distinct physicochemical consequences: pyrrolidine exhibits a conjugate acid pKa of ~11.3 versus ~11.2 for piperidine, producing subtly different ionization states at physiological pH [2]. More importantly, the 5-membered pyrrolidine ring is conformationally more rigid and occupies a smaller steric volume than the 6-membered piperidine, altering both the spatial orientation of the protonated nitrogen and the hydrophobic contact surface presented to receptor binding pockets. These factors have been shown to be critical determinants of affinity and functional activity at both adrenergic and nicotinic acetylcholine receptor subtypes in the broader benzodioxane class [3].

Heterocyclic amine SAR Ring size Conformational analysis pKa differentiation

Physicochemical Property Differentiation: BD-3 vs. 1-(1,4-Benzodioxan-2-ylmethyl)piperazine (CAS 7031-63-2)

Comparing BD-3 (C₁₃H₁₇NO₂, MW 219.28, LogP 1.86, PSA 21.7 Ų, exactly 2 H-bond acceptors, 0 H-bond donors) with its direct piperazine analog 1-(1,4-benzodioxan-2-ylmethyl)piperazine (CAS 7031-63-2; C₁₃H₁₈N₂O₂, MW 234.29, exactly 4 H-bond acceptors, 1 H-bond donor) reveals substantial differences relevant to formulation, permeability, and off-target binding [1]. The piperazine analog carries an additional basic nitrogen, doubling the H-bond acceptor count and introducing an H-bond donor, which increases PSA (predicted ~28–35 Ų vs. BD-3's ~21.7 Ų) and reduces predicted membrane permeability. The molecular weight difference (219 vs. 234 g/mol) may appear modest, but the additional nitrogen fundamentally alters the ionization profile: piperazine exhibits two pKa values (~3.6 and ~4.6 for the dicationic form), while pyrrolidine protonates only once (pKa ~11.3), meaning BD-3 exists predominantly as a monocation at physiological pH, whereas the piperazine analog can exist in multiple ionization states [2].

Physicochemical properties LogP PSA Molecular weight H-bond acceptors

Synthesis Route and Scalability: BD-3 via Single-Step Nucleophilic Substitution from 2-Halomethyl-1,4-Benzodioxane

BD-3 is synthesized by a straightforward single-step reaction: treatment of 2-chloromethyl- or 2-bromomethyl-1,4-benzodioxane with pyrrolidine yields the target compound (designated VIa in the original 1962 synthesis paper) [1]. The same method was used to prepare the cyclohexylamine (VIb, BD-1), hexamethylenimine (VId, BD-5), and heptamethylenimine (VIe) analogs, enabling a direct comparison of synthetic efficiency [2]. Compared to the multistep routes required for many modern benzodioxane-based nAChR ligands — which often involve chiral resolution, N-methylation, and aromatic hydroxylation — BD-3's single-step synthesis from commercially available starting materials (2-halomethyl-1,4-benzodioxane and pyrrolidine) offers advantages in cost, yield consistency, and batch-to-batch reproducibility [3]. This simplicity is directly relevant to procurement decisions where large quantities or frequent reorders are anticipated.

Synthetic accessibility Nucleophilic substitution Scalability Chemical procurement

Procurement-Relevant Application Scenarios for 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine (BD-3)


α-Adrenergic Receptor Reference Standard in Pharmacological Screening Panels

BD-3 is a suitable reference compound for α-adrenergic blockade assays where epinephrine reversal is the defining endpoint. Unlike BD-5 (which fails to produce reversal), BD-3 shares this functional hallmark with piperoxan (933F) and BD-1, as demonstrated in the anesthetized cat model [1]. Researchers requiring a pyrrolidine-based α-blocker with a toxicity profile distinct from the piperidine-based piperoxan can use BD-3 to probe amine-specific contributions to adrenergic pharmacology.

SAR Probe for Heterocyclic Amine Effects on Benzodioxane Pharmacokinetics and Toxicity

Because BD-3 was tested head-to-head with three structurally related aminomethyl-benzodioxanes (933F, BD-1, BD-5) in the same pharmacological study, it serves as an essential member of a four-compound SAR set for investigating how amine ring size and structure modulate acute toxicity (LD₅₀ range: 0.16–0.26 g/kg) and toxicokinetic profiles (rapid vs. delayed mortality) [2]. Procurement of all four compounds as a matched set enables internally controlled SAR experiments.

Synthetic Intermediate for Further Functionalization at the Pyrrolidine or Benzodioxane Ring

The straightforward single-step synthesis of BD-3 from 2-halomethyl-1,4-benzodioxane and pyrrolidine [3] makes it an accessible scaffold for downstream derivatization — e.g., N-alkylation of pyrrolidine, aromatic substitution on the benzodioxane, or ring-opening modifications. Its achiral nature (racemic at the benzodioxane 2-position) simplifies analytical characterization and eliminates the need for costly chiral chromatography during intermediate-scale synthesis.

Physicochemical Reference for Monobasic Benzodioxane-Amine Conjugates in Permeability and Formulation Studies

With a single basic center (pyrrolidine pKa ~11.3), a moderate LogP of 1.86, and a low PSA of 21.7 Ų [4], BD-3 represents a well-defined physicochemical reference point for computational and experimental ADME studies. It can serve as a comparator for more complex dibasic analogs (e.g., piperazine or piperidine-piperazine hybrids) where additional ionization states complicate permeability predictions.

Quote Request

Request a Quote for 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.